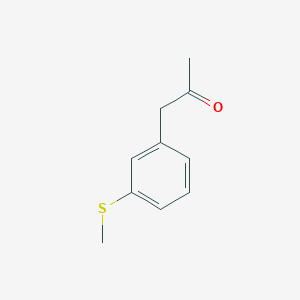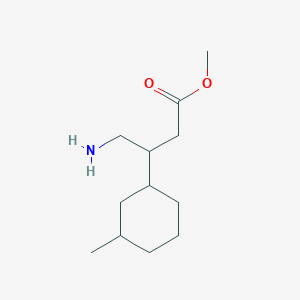
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a cyclohexyl ring, making it unique in its class.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate typically involves the esterification of 4-amino-3-(3-methylcyclohexyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-amino-3-(3-methylcyclohexyl)butanoic acid.
Reduction: The major product is 4-amino-3-(3-methylcyclohexyl)butanol.
Substitution: The products depend on the substituent introduced during the reaction.
科学的研究の応用
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate involves its interaction with esterases in the body. Esterases hydrolyze the ester bond, releasing the active 4-amino-3-(3-methylcyclohexyl)butanoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
類似化合物との比較
Similar Compounds
- Methyl 3-methylbutanoate
- Methyl 4-amino-3-bromobenzoate
- Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester
Uniqueness
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is unique due to its cyclohexyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other esters and contributes to its specific applications in various fields.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
methyl 4-amino-3-(3-methylcyclohexyl)butanoate |
InChI |
InChI=1S/C12H23NO2/c1-9-4-3-5-10(6-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3 |
InChIキー |
DBMFYWUUGGVNDS-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)C(CC(=O)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


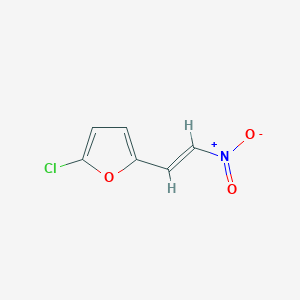

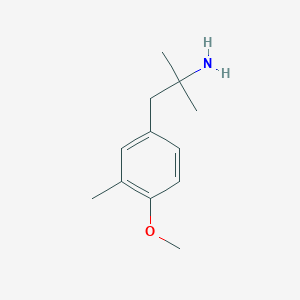
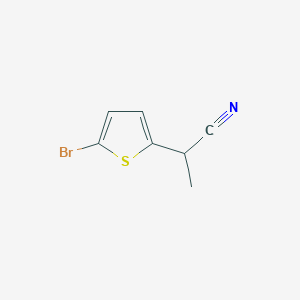


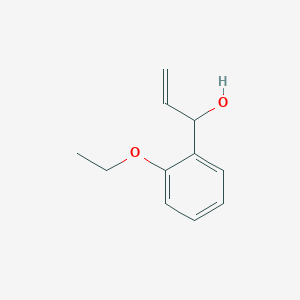
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)
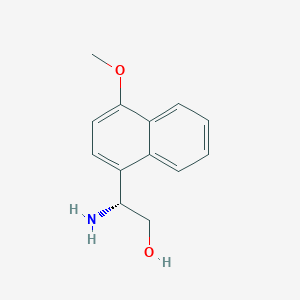
![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)

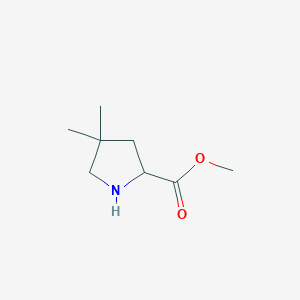
![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
